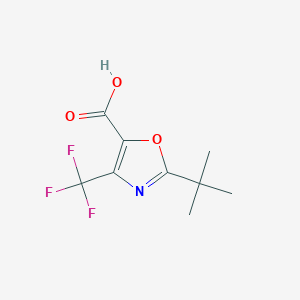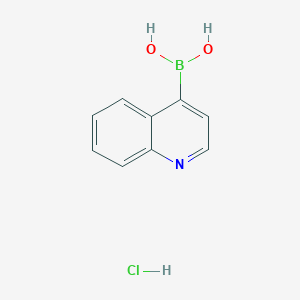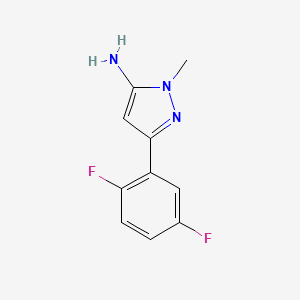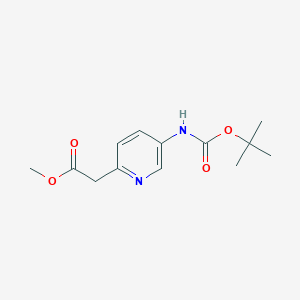![molecular formula C24H18N2O3S B12442369 Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid is a complex organic compound that features a thiazole ring substituted with a triphenylmethylamino group and an oxoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Triphenylmethylamino Group: The triphenylmethylamino group is introduced by reacting the thiazole derivative with triphenylmethyl chloride in the presence of a base such as sodium hydride.
Formation of the Oxoacetic Acid Moiety:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The triphenylmethylamino group may enhance the compound’s binding affinity to its targets, while the oxoacetic acid moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Triphenylmethyl Derivatives: Compounds like triphenylmethyl chloride and triphenylmethyl alcohol feature the triphenylmethyl group.
Oxoacetic Acid Derivatives: Compounds such as oxaloacetic acid and pyruvic acid contain the oxoacetic acid moiety.
Uniqueness: Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid is unique due to the combination of the thiazole ring, triphenylmethylamino group, and oxoacetic acid moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C24H18N2O3S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
2-oxo-2-[2-(tritylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-25-23(30-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29) |
InChIキー |
VKZARGMZVXISAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(S4)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)





![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)
![1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine](/img/structure/B12442335.png)
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
